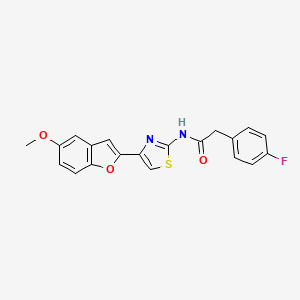

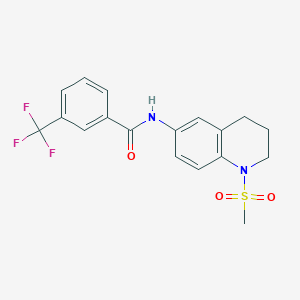

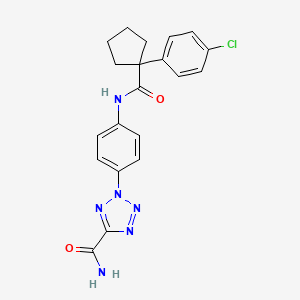

2-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Unfortunately, I couldn’t find a specific description of this compound.

Synthesis Analysis

I couldn’t find any information on the synthesis of this compound.Molecular Structure Analysis

No information was found on the molecular structure of this compound.Chemical Reactions Analysis

I couldn’t find any data on the chemical reactions involving this compound.Physical And Chemical Properties Analysis

I couldn’t find any data on the physical and chemical properties of this compound.科学的研究の応用

Multicomponent Reactions and Synthesis

Synthesis and Biological Activity : A study by Chen et al. (2010) on the efficient generation of biologically active H-pyrazolo[5,1-a]isoquinolines through a multicomponent reaction demonstrated the potential of these compounds as inhibitors with promising activities against CDC25B, TC-PTP, and PTP1B, highlighting their significance in medicinal chemistry research Chen and Wu, 2010.

Catalytic Processes and Novel Syntheses : Li et al. (2011) discovered a multicomponent reaction that leads to the unexpected formation of H-pyrazolo[5,1-a]isoquinolines, utilizing silver(I)-catalyzed intramolecular cyclization and copper(II)-catalyzed oxidation. This synthesis approach opens new avenues for generating complex organic compounds under mild conditions Li and Wu, 2011.

Cycloaddition Reactions : Wu et al. (2012) presented a study on the cycloaddition of N-sulfonylpyridinium imides and isoquinolinium imides with acetylenedicarboxylates. This process efficiently synthesizes pyrazolo[1,5-a]pyridine and pyrazolo[5,1-a]isoquinoline derivatives, demonstrating the versatility of cycloaddition reactions in constructing heterocyclic compounds Wu et al., 2012.

Green Chemistry Approaches : Aliabadi and Mahmoodi (2016) utilized an imidazole-based ionic liquid as a catalyst for synthesizing pyranopyrazoles, showcasing an environmentally friendly method that combines high yields, short reaction times, and an efficient workup process. This study emphasizes the importance of green chemistry in the synthesis of complex organic molecules Aliabadi and Mahmoodi, 2016.

Sulfonamide Hybrids : Recent advancements in sulfonamide-based hybrid compounds, as reviewed by Ghomashi et al. (2022), highlight the broad pharmacological potential of sulfonamide hybrids in offering antibacterial, anti-inflammatory, and anti-tumor activities. This research underscores the continuous exploration of sulfonamide hybrids in drug discovery Ghomashi et al., 2022.

Safety And Hazards

No information was found on the safety and hazards associated with this compound.

将来の方向性

I couldn’t find any information on the future directions of research or applications for this compound.

特性

IUPAC Name |

2-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2S/c1-14(2)20-22-19(13-23(20)3)28(26,27)25-11-15-7-5-6-8-17(15)18(12-25)16-9-21-24(4)10-16/h5-10,13-14,18H,11-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPDWIXVIGNLBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CN1C)S(=O)(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2819784.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-2-yl)methanone](/img/structure/B2819791.png)

![4-(4-Bromophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2819793.png)

![ethyl 4-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2819795.png)

![(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2819797.png)

![N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-4-carboxamide](/img/structure/B2819802.png)